N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine
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Description
N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C12H10F3N7O and its molecular weight is 325.255. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of compounds related to N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine involve detailed studies on pyrazole derivatives. These compounds are synthesized through reactions involving hydroxymethyl pyrazole derivatives and primary amines, leading to various pyrazole-related compounds. The structure of these compounds is identified using multiple spectroscopic methods, and crystallographic analysis is performed to understand their geometric parameters. These studies provide insights into the compounds' theoretical physical and chemical properties, confirming their biological activity potential against specific targets like breast cancer and microbes (Titi et al., 2020).
Biological Activities
Several studies focus on the evaluation of biological activities of pyrazole and pyrimidine derivatives, indicating a broad interest in their potential as antitumor, antifungal, antibacterial, and antimicrobial agents. These activities are assessed through various synthetic approaches and biological evaluations:
- Antimicrobial and Antifungal Applications : Compounds synthesized through cyclocondensation and evaluated for their insecticidal and antibacterial potential show promising results against specific microorganisms, highlighting their potential in addressing microbial resistance issues (Deohate & Palaspagar, 2020).
- Anticancer Potential : The synthesis of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as potent histone lysine demethylase inhibitors demonstrates their significance in cancer research, offering new avenues for targeting epigenetic modifications in cancer cells (Bavetsias et al., 2016).
Properties
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(trifluoromethyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F3N7O/c1-22-5-7(3-19-22)11-20-10(23-21-11)4-16-9-2-8(12(13,14)15)17-6-18-9/h2-3,5-6H,4H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRQRZTXZAPPFRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NOC(=N2)CNC3=NC=NC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F3N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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